

# benchmarking results from L-Aspartic acid- 13C4,15N,d3 experiments

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## Compound of Interest

Compound Name: *L-Aspartic acid-13C4,15N,d3*

Cat. No.: *B12060627*

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A comprehensive guide to benchmarking **L-Aspartic acid-13C4,15N,d3** for advanced metabolic research.

This guide provides a detailed comparison of isotopically labeled L-Aspartic acid products, focusing on **L-Aspartic acid-13C4,15N,d3**, for researchers, scientists, and drug development professionals. We will explore its applications in metabolic studies, compare it with alternative isotopic labels, and provide insights into experimental protocols.

## Unraveling Cellular Metabolism with Stable Isotopes

In the realm of metabolic research, understanding the intricate network of biochemical pathways is paramount. Stable isotope-labeled compounds, such as **L-Aspartic acid-13C4,15N,d3**, serve as powerful tracers to elucidate metabolic fluxes and pathway dynamics. [1][2][3] By introducing these labeled molecules into biological systems, researchers can track the journey of atoms through various metabolic reactions, providing a dynamic view of cellular processes that is not achievable with traditional non-labeled methods.[4] This approach is fundamental in fields like cancer metabolism research, drug development, and personalized medicine.[1][4]

## Comparison of L-Aspartic Acid Stable Isotope Products

The choice of an appropriate isotopic tracer is critical for the success of metabolic studies. L-Aspartic acid is a key metabolite, central to several major pathways, including the citric acid (TCA) cycle, urea cycle, and the biosynthesis of other amino acids and nucleotides.[5] The use of multi-labeled L-Aspartic acid, such as the  $^{13}\text{C}_4,^{15}\text{N},\text{d}_3$  variant, offers significant advantages for comprehensive metabolic analysis.

Below is a comparison of commercially available L-Aspartic acid stable isotope products. The inclusion of deuterium ( $\text{d}_3$ ) in addition to carbon-13 and nitrogen-15 allows for more complex experimental designs and higher resolution in mass spectrometry-based analyses.

Product Name	Isotopic Label	Molecular Weight ( g/mol )	Isotopic Purity	Supplier Examples	Key Applications
L-Aspartic acid- 13C4,15N,d3	<sup>13</sup> C <sub>4</sub> , <sup>15</sup> N, D <sub>3</sub>	141.09	>97%	Cambridge Isotope Laboratories, Inc.	Biomolecular NMR, Clinical MS, Metabolism, Metabolomics, Proteomics[6]
L-Aspartic acid- 13C4,15N	<sup>13</sup> C <sub>4</sub> , <sup>15</sup> N	138.07	>98%	Cambridge Isotope Laboratories, Inc., Sigma-Aldrich	Metabolism, Metabolomics, Proteomics, NMR Investigations [7][8]
L-Aspartic acid-2,3,3-d3	D <sub>3</sub>	136.12	>98%	Cambridge Isotope Laboratories, Inc.	Biomolecular NMR, Metabolism, Metabolomics, Proteomics
L-Aspartic acid-13C4	<sup>13</sup> C <sub>4</sub>	Not specified	>99%	MedChemExpress	Tracer, Internal standard for NMR, GC-MS, or LC-MS
L-Aspartic acid-15N	<sup>15</sup> N	Not specified	>98%	Cambridge Isotope Laboratories, Inc.	Protein turnover studies

## Experimental Protocols

The utilization of isotopically labeled L-Aspartic acid primarily involves mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

## Metabolic Flux Analysis using Mass Spectrometry

Objective: To quantify the rate of metabolic reactions (fluxes) within a biological system.

Methodology:

- **Cell Culture and Isotope Labeling:** Cells are cultured in a medium where a standard nutrient (e.g., glucose or an amino acid) is replaced with its isotopically labeled counterpart, such as **L-Aspartic acid-13C4,15N,d3**. The system is allowed to reach a metabolic and isotopic steady state.
- **Metabolite Extraction:** Metabolites are extracted from the cells using a quenching method with a cold solvent (e.g., methanol/water mixture) to halt enzymatic activity instantly.
- **Sample Analysis by GC-MS or LC-MS:** The extracted metabolites are separated by gas chromatography (GC) or liquid chromatography (LC) and then ionized and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the metabolites and their fragments, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of heavy isotopes).[\[9\]](#)[\[10\]](#)
- **Data Analysis and Flux Calculation:** The measured mass isotopomer distributions are used in computational models to calculate the intracellular metabolic fluxes.

## Structural and Dynamic Studies using NMR Spectroscopy

Objective: To investigate the structure, dynamics, and binding of biological macromolecules.

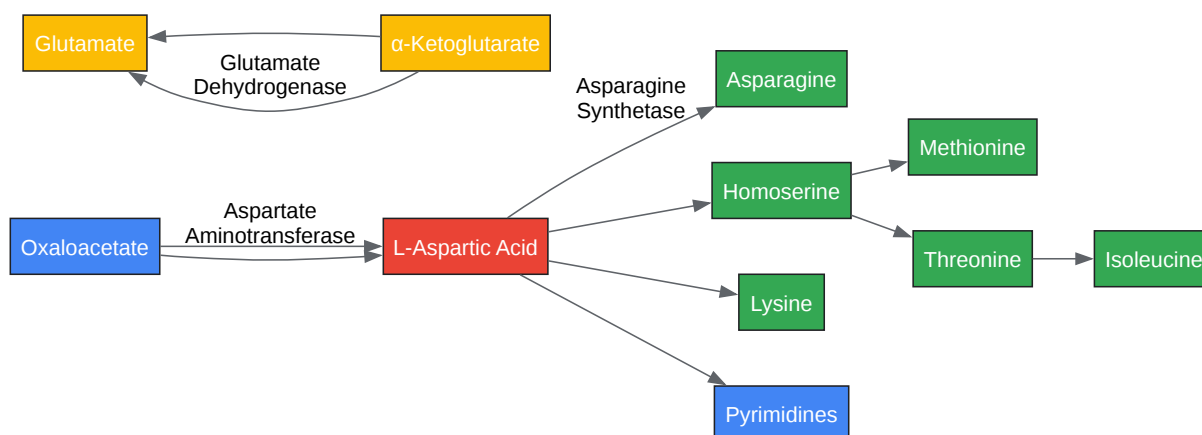
Methodology:

- **Expression and Purification of Labeled Proteins:** Proteins of interest are expressed in organisms (e.g., E. coli) grown in a minimal medium supplemented with the desired isotopically labeled amino acids, including **L-Aspartic acid-13C4,15N,d3**.

- **NMR Data Acquisition:** The purified labeled protein is subjected to multi-dimensional NMR experiments. The presence of  $^{13}\text{C}$  and  $^{15}\text{N}$  nuclei allows for the use of specific NMR techniques (e.g., HSQC, HNCOC) to resolve the signals from individual atoms in the protein.
- **Data Analysis:** The NMR spectra are analyzed to determine the three-dimensional structure of the protein, identify regions of flexibility, and map binding sites of ligands or other interacting molecules. The use of  $^{15}\text{N}$ -labeled compounds can increase the efficiency and coverage of these studies.[11]

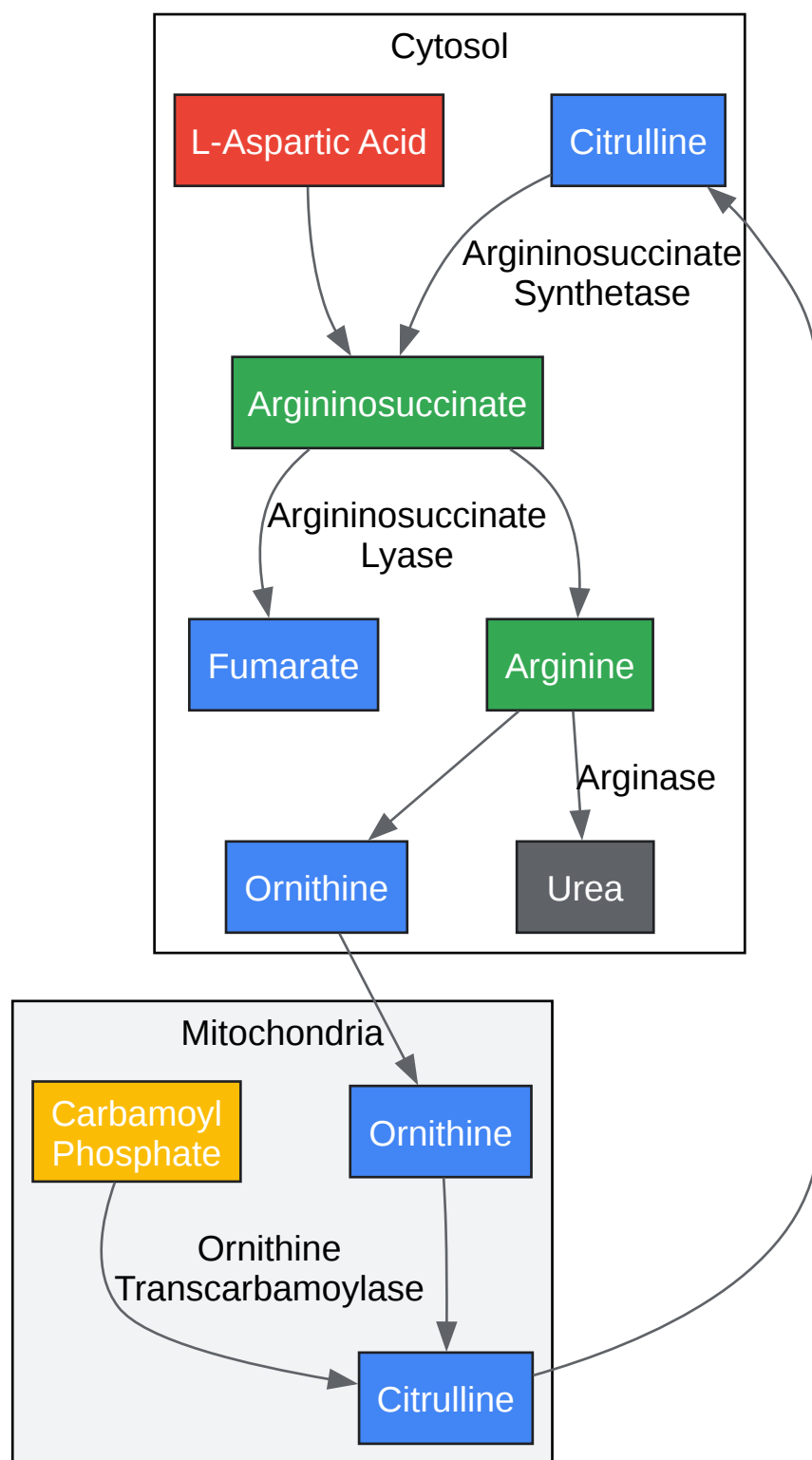
## Visualizing Metabolic Pathways

The following diagrams illustrate the central role of L-Aspartic acid in cellular metabolism.



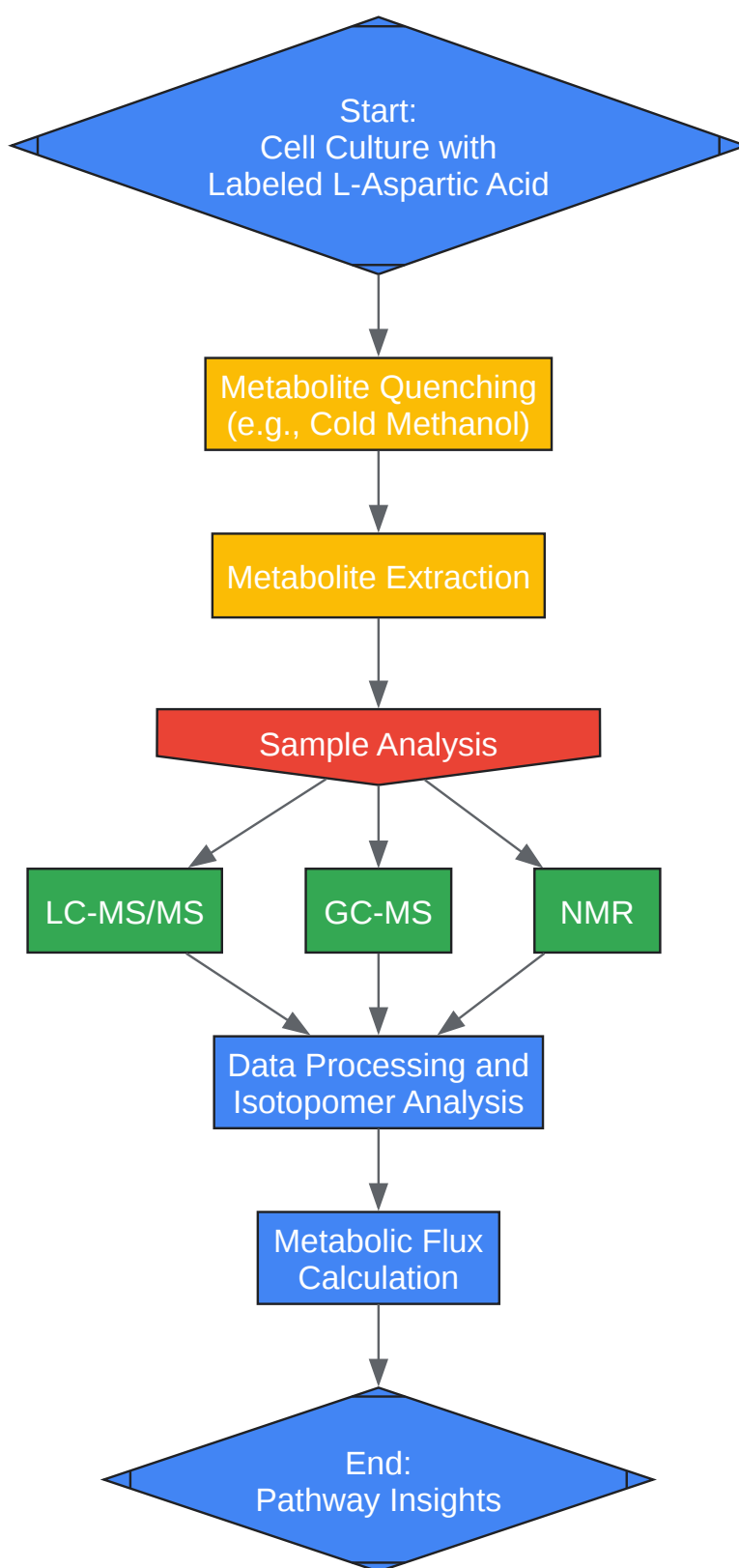
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Caption: Biosynthesis pathways originating from L-Aspartic acid.



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Caption: Integration of L-Aspartic acid into the Urea Cycle.



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Caption: General experimental workflow for stable isotope tracing.

## The Advantage of Multi-Labeling: L-Aspartic acid- $^{13}\text{C}_4,^{15}\text{N},\text{d}_3$

The use of a tracer with multiple types of heavy isotopes, such as **L-Aspartic acid- $^{13}\text{C}_4,^{15}\text{N},\text{d}_3$** , provides researchers with a more powerful tool for several reasons:

- **Simultaneous Carbon and Nitrogen Tracing:** By labeling both the carbon skeleton and the amino group, it is possible to track the fate of both these essential components of amino acid metabolism simultaneously. This is particularly valuable for studying transamination reactions and nitrogen metabolism.
- **Increased Mass Shift:** The combination of  $^{13}\text{C}$ ,  $^{15}\text{N}$ , and D results in a significant mass shift from the unlabeled compound, which can improve the signal-to-noise ratio and reduce interference from background ions in mass spectrometry.
- **Resolving Complex Pathways:** In complex metabolic networks with overlapping pathways, the unique isotopic signature of a multi-labeled tracer can help to distinguish between different routes of synthesis.
- **Advanced NMR applications:** The presence of multiple nuclear spins ( $^{13}\text{C}$ ,  $^{15}\text{N}$ ,  $^2\text{H}$ ) can be exploited in advanced NMR experiments to gain more detailed structural and dynamic information.

In conclusion, **L-Aspartic acid- $^{13}\text{C}_4,^{15}\text{N},\text{d}_3$**  and other multi-labeled amino acids are invaluable tools for modern metabolic research. Their ability to provide detailed insights into the complex and dynamic nature of cellular metabolism makes them essential for advancing our understanding of health and disease, and for the development of new therapeutic strategies.

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